2-Amino-2-(4-propoxyphenyl)ethanol oxalate
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Overview
Description
2-Amino-2-(4-propoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C13H19NO6. It is known for its unique structure, which includes an amino group, a propoxyphenyl group, and an ethanol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-propoxyphenyl)ethanol oxalate typically involves the reaction of 4-propoxybenzaldehyde with nitromethane to form 4-propoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-amino-2-(4-propoxyphenyl)ethanol using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-propoxyphenyl)ethanol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propoxybenzaldehyde or 4-propoxybenzoic acid.
Reduction: Formation of 2-amino-2-(4-propoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(4-propoxyphenyl)ethanol oxalate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of amino alcohols on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-propoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the propoxyphenyl group can interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-methoxyphenyl)ethanol
- 2-Amino-2-(4-ethoxyphenyl)ethanol
- 2-Amino-2-(4-butoxyphenyl)ethanol
Uniqueness
2-Amino-2-(4-propoxyphenyl)ethanol oxalate is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H19NO6 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-amino-2-(4-propoxyphenyl)ethanol;oxalic acid |
InChI |
InChI=1S/C11H17NO2.C2H2O4/c1-2-7-14-10-5-3-9(4-6-10)11(12)8-13;3-1(4)2(5)6/h3-6,11,13H,2,7-8,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
YMHFLYWEFGGEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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